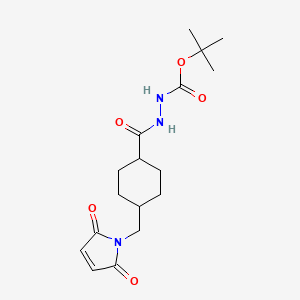

4-(马来酰亚甲基)环己烷-1-羰基-1-(叔丁基)咔唑酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is a product used for proteomics research . It is a sulfhydryl and carbohydrate reactive, heterobifunctional crosslinking reagent . The IUPAC name for this compound is tert-butyl N-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]carbamate .

Synthesis Analysis

The synthesis of a similar compound, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), was reported in a study . The synthesis involved five different steps, and the compounds at each step were analyzed using infrared spectroscopy. The structure of the final product was confirmed using NMR .Molecular Structure Analysis

The molecular formula of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is C17 H25 N3 O5, and it has a molecular weight of 351.40 . Further details about the position of different types of carbons and protons in the molecular structure would require more specific studies .Chemical Reactions Analysis

As a heterobifunctional crosslinking reagent, this compound can cross-link both a sulfhydryl group and a free amine group . This makes it useful for sequential conjugation to minimize polymerization .科学研究应用

Sequential Conjugation

This compound is useful for sequential conjugation to minimize polymerization, which is crucial in the synthesis of complex biomolecules .

Enzyme Labeling

It serves as a heterobifunctional reagent for enzyme labeling of antibodies and antibody fragments, reacting with primary amines and sulfhydryl groups .

Palladium-Catalyzed Synthesis

The tert-butyl carbamate moiety has been used in palladium-catalyzed synthesis of N-Boc-protected anilines , which are valuable intermediates in pharmaceutical chemistry .

Synthesis of Tetrasubstituted Pyrroles

It has been utilized in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position, which are important in medicinal chemistry .

Pyrazole Derivatives Synthesis

A synthetic route involving this compound has been developed for tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate from 1-methyl-1H-pyrazol-5-amine, which is significant in the development of new pharmaceuticals .

Novel Triazinoindole Derivatives

The compound has facilitated the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to structurally novel derivatives important for chemical research .

One-Pot Two-Step Synthesis

An efficient one-pot two-step synthesis method using this compound has been reported for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine , showcasing its versatility in organic synthesis .

Crosslinking Reagent

Lastly, it acts as a sulfhydryl and carbohydrate reactive heterobifunctional crosslinking reagent , which is essential in proteomics research .

作用机制

未来方向

The future directions for the use of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate could include further exploration of its potential in proteomics research . Its ability to cross-link sulfhydryl and carbohydrate groups could be particularly useful in studying protein structure and function .

属性

IUPAC Name |

tert-butyl N-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)19-18-15(23)12-6-4-11(5-7-12)10-20-13(21)8-9-14(20)22/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,23)(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAFRXODZHURMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652622 |

Source

|

| Record name | tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate | |

CAS RN |

887406-71-5 |

Source

|

| Record name | tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

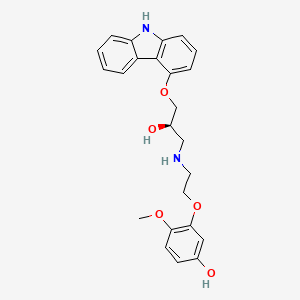

![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)